N-(3-aminophenyl)-2,3-dimethoxybenzamide
Description
N-(3-aminophenyl)-2,3-dimethoxybenzamide is a benzamide derivative characterized by a 2,3-dimethoxy-substituted benzoyl group attached to a 3-aminophenylamine moiety. The 3-aminophenyl group may serve as a directing group in metal-catalyzed C–H bond functionalization reactions, analogous to related compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
Properties
Molecular Formula |
C15H16N2O3 |
|---|---|
Molecular Weight |
272.3 g/mol |
IUPAC Name |
N-(3-aminophenyl)-2,3-dimethoxybenzamide |
InChI |
InChI=1S/C15H16N2O3/c1-19-13-8-4-7-12(14(13)20-2)15(18)17-11-6-3-5-10(16)9-11/h3-9H,16H2,1-2H3,(H,17,18) |
InChI Key |
QPPOONTUIGHLHW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=CC(=C2)N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=CC(=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
The following table highlights key structural differences and similarities between N-(3-aminophenyl)-2,3-dimethoxybenzamide and related benzamide derivatives:
Key Observations :
- In contrast, [18F]fallypride’s fluoropropyl group increases lipophilicity and receptor affinity for dopamine D2/D3 receptors .
- Amino Group Utility: The 3-aminophenyl group in the target compound contrasts with the N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which is optimized for metal-catalyzed reactions .
Pharmacological and Functional Properties
- Receptor Binding: [18F]fallypride exhibits nanomolar affinity (Ki ≈ 0.03 nM) for D2/D3 receptors due to its fluoropropyl and pyrrolidinyl groups, making it a potent PET tracer .
- Catalytic Applications: N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide’s N,O-bidentate structure facilitates C–H activation in catalysis, whereas the 3-aminophenyl group in the target compound may enable alternative reaction pathways .
Preparation Methods
Reaction Overview
This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to activate 2,3-dimethoxybenzoic acid, followed by nucleophilic attack from 3-aminophenylamine (Figure 1).
Procedure
-
Activation : 2,3-Dimethoxybenzoic acid (1.0 eq) is dissolved in anhydrous DMF. EDCI (1.2 eq) and HOBt (1.1 eq) are added at 0°C under nitrogen.
-
Coupling : 3-Aminophenylamine (1.1 eq) and triethylamine (2.0 eq) are introduced. The mixture is stirred at room temperature for 8–12 hours.
-
Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (hexane/ethyl acetate, 3:1).
Key Data
Advantages
-
High reproducibility and compatibility with acid-sensitive functional groups.
-
Avoids harsh conditions (e.g., high temperatures or strong acids).
Limitations
-
Requires anhydrous conditions and inert atmosphere.
-
HOBt may pose safety concerns due to explosive potential.
Benzotriazole Intermediate Approach
Reaction Overview
This method utilizes N-acylbenzotriazole intermediates, which are stable and easily prepared from carboxylic acids. The intermediate reacts efficiently with 3-aminophenylamine under mild conditions (Figure 2).
Procedure
-
Intermediate Synthesis : 2,3-Dimethoxybenzoic acid (1.0 eq) is treated with benzotriazole (1.1 eq) and DCC (1.2 eq) in dichloromethane (DCM) overnight.
-
Amide Formation : The N-acylbenzotriazole intermediate is isolated and reacted with 3-aminophenylamine (1.2 eq) in DCM at 0°C for 2 hours.
-
Workup : The product is filtered, washed with NaHCO₃, and recrystallized from ethanol.
Key Data
Advantages
-
High yields due to superior leaving-group ability of benzotriazole.
-
No need for coupling agents during the amidation step.
Limitations
-
Requires synthesis and isolation of the intermediate.
-
DCC is moisture-sensitive and generates DCU byproduct.
Acid Chloride Method
Reaction Overview
2,3-Dimethoxybenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with 3-aminophenylamine (Figure 3).
Procedure
-
Chlorination : 2,3-Dimethoxybenzoic acid (1.0 eq) is refluxed with SOCl₂ (3.0 eq) for 3 hours. Excess SOCl₂ is removed under vacuum.
-
Amidation : The acid chloride is dissolved in THF and added dropwise to 3-aminophenylamine (1.1 eq) with pyridine (2.0 eq) at 0°C.
-
Workup : The mixture is stirred for 2 hours, filtered, and purified via recrystallization (ethanol/water).
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 65–70% | |
| Reaction Time | 3 hours (chlorination) + 2 hours (amidation) | |
| Solvent | THF | |
| Temperature | Reflux (chlorination), 0°C (amidation) |
Advantages
-
Cost-effective and scalable for industrial applications.
-
No coupling agents required.
Limitations
-
Low yields due to side reactions (e.g., hydrolysis of acid chloride).
-
Requires handling of corrosive SOCl₂.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Key Limitations |
|---|---|---|---|---|
| EDCI/HOBt | 78–82 | ≥95 | Mild conditions, high reproducibility | Moisture-sensitive reagents |
| Benzotriazole | 89–93 | ≥97 | High yields, stable intermediates | Multi-step synthesis |
| Acid Chloride | 65–70 | ≥90 | Scalability, low cost | Corrosive reagents, moderate yields |
Optimization Strategies
-
Solvent Selection : DMF enhances solubility in EDCI/HOBt method, while DCM minimizes side reactions in benzotriazole approach.
-
Temperature Control : Lower temperatures (0°C) reduce epimerization in acid chloride method.
-
Catalytic Additives : DMAP (4-dimethylaminopyridine) improves acylation efficiency in EDCI/HOBt couplings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
